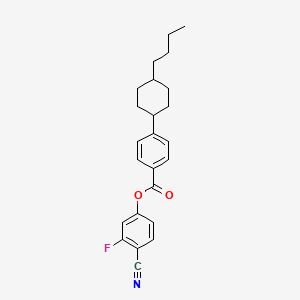

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate

Beschreibung

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems that establish its precise molecular structure and composition. The compound is registered under Chemical Abstracts Service number 92118-83-7, providing standardized global identification for research and commercial applications. The International Union of Pure and Applied Chemistry name for this compound is (4-cyano-3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate, which accurately describes the functional group arrangement and stereochemistry. Alternative nomenclature includes "Benzoic acid, 4-(trans-4-butylcyclohexyl)-, 4-cyano-3-fluorophenyl ester" and "3-Fluoro-4-cyanophenyl trans-4-(4-n-butylcyclohexyl)benzoate," reflecting different systematic naming conventions.

The molecular formula C₂₄H₂₆FNO₂ indicates the compound's composition of 24 carbon atoms, 26 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 379.47 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: CCCC[C@H]1CCC@@HC2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F, which precisely defines the three-dimensional arrangement of atoms and bonds. The International Chemical Identifier key KVKDTXQRPCOZPE-IYARVYRRSA-N provides a unique digital fingerprint for database searches and computational modeling applications.

Physical characterization reveals distinct thermal properties that define the compound's behavior under various conditions. The melting point ranges from 79 to 81 degrees Celsius, establishing the temperature at which the solid crystalline structure transitions to liquid phase. Predictive modeling suggests a boiling point of approximately 516.1 degrees Celsius with a margin of error of 50.0 degrees, indicating substantial thermal stability under standard atmospheric conditions. The predicted density of 1.15 grams per cubic centimeter with a 0.1 unit variation demonstrates the compound's relatively high mass-to-volume ratio compared to many organic liquids.

Historical Context in Liquid Crystal Research

The development of this compound emerged from systematic investigations into fluorinated cyclohexylbenzoates as advanced liquid crystal materials with enhanced electro-optical properties. Research into this compound class gained momentum as scientists sought to optimize liquid crystal mixtures for improved display performance and reduced operating voltages. The compound belongs to a homologous series that has been extensively studied for orientational order parameters and nematic phase characteristics, building upon foundational work with trans-4-propyl cyclohexyl-4-(trans-4-alkyl cyclohexyl) benzoates. These earlier investigations established the theoretical framework for understanding how cyclohexane groups in the central core influence molecular alignment and optical properties compared to traditional benzene-based liquid crystals.

Pioneering studies in the 1970s and 1980s demonstrated that replacing benzene rings with cyclohexane groups could significantly modify liquid crystal behavior, particularly regarding viscosity and thermal stability. The incorporation of fluorine substitution represented a crucial advancement, as fluorinated compounds exhibited improved dielectric properties and enhanced compatibility with existing liquid crystal formulations. Research published in 2015 specifically examined the kinetics of cold crystallization for related compounds, revealing complex phase transition mechanisms that distinguished these materials from conventional liquid crystals. These investigations employed multiple analytical techniques including polarizing optical microscopy, differential scanning calorimetry, and broadband dielectric spectroscopy to characterize the unique crystallization pathways.

The historical significance of this compound extends to its role in understanding glass-forming nematic liquid crystals, a specialized category that exhibits both liquid crystalline ordering and glass transition phenomena. Studies conducted between 2014 and 2019 utilized this compound as a model system for investigating molecular dynamics in confined geometries, particularly within silicon nanopores. These investigations revealed size effects and molecular ordering differences during cooling and heating cycles, providing fundamental insights into liquid crystal behavior under spatial constraints. The compound's ability to form stable glasses while maintaining nematic ordering has made it invaluable for understanding the relationship between molecular structure and phase behavior in complex liquid crystal systems.

Significance in Materials Science and Organic Chemistry

This compound occupies a pivotal position in contemporary materials science research due to its unique combination of structural features that enable exceptional liquid crystal performance. The compound's significance stems from its ability to exhibit multiple crystalline polymorphs, including Crystal Phase Two and Crystal Phase One arrangements, which can be selectively accessed through controlled thermal processing. Research has identified two distinct crystallization mechanisms: a diffusion-controlled process with an energy barrier of 57 kilojoules per mole at slow heating rates, and a thermodynamic mechanism with an energy barrier of 180 kilojoules per mole under rapid thermal conditions. These findings have profound implications for manufacturing processes and quality control in liquid crystal display production.

The molecular architecture of this compound provides exceptional versatility for materials applications through its trans-4-butylcyclohexyl configuration, which contributes to reduced viscosity compared to fully aromatic liquid crystal compounds. Studies have demonstrated that cyclohexanecarboxylate groups can decrease class viscosity by 30 to 90 percent compared to equivalent benzoate structures, making these compounds attractive for applications requiring rapid response times. The cyano and fluorine functional groups enhance dielectric anisotropy while maintaining chemical stability, properties that are essential for modern electro-optical devices. Additionally, the compound's glass-forming capabilities enable the creation of metastable states that can be exploited for specialized applications requiring controlled phase transitions.

Contemporary research applications extend beyond traditional liquid crystal displays to include advanced materials characterization and fundamental studies of molecular dynamics. The compound serves as an excellent model system for investigating confinement effects in nanoporous materials, where molecular behavior differs significantly from bulk liquid crystal properties. Broadband dielectric spectroscopy studies have revealed complex relaxation processes including flip-flop motions, reptation-like movements, and collective molecular dynamics that provide insights into liquid crystal physics at the molecular level. These investigations contribute to the development of new theoretical models for predicting liquid crystal behavior and optimizing material properties for emerging technologies.

The compound's contribution to organic chemistry extends to synthetic methodology development and structure-property relationship investigations. Its complex molecular architecture requires sophisticated synthetic approaches that have advanced esterification techniques and purification methods for fluorinated aromatic compounds. The stereochemical control required for maintaining the trans-4-butylcyclohexyl configuration has led to improved understanding of conformational preferences in cyclohexyl systems and their impact on liquid crystal properties. Furthermore, the compound serves as a benchmark for computational chemistry studies aimed at predicting liquid crystal behavior from molecular structure, contributing to the development of more accurate force fields and simulation protocols for complex organic materials.

Eigenschaften

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO2/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)24(27)28-22-14-13-21(16-26)23(25)15-22/h9-15,17-18H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKDTXQRPCOZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545761 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-83-7 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-butylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Key Reactions

- The cyclohexyl moiety bearing the butyl substituent is introduced via reactions involving alkyl-substituted cyclohexanones.

- A Grignard reagent prepared from a 3-fluorobromobenzene derivative is reacted with alkyl substituted cyclohexanones to yield alcohol intermediates.

- These alcohols undergo acid-catalyzed dehydration (using mineral acids such as hydrochloric acid or sulfuric acid, or organic acids like p-toluenesulfonic acid) followed by catalytic hydrogenation with noble metal catalysts (Pt, Rh, Pd) to yield the trans-4-butylcyclohexyl-substituted benzene derivatives.

Oxidation to Benzoic Acid

- The alkylated benzaldehyde intermediates are oxidized to the corresponding benzoic acids using chromic acid in acetic acid solution, a classical oxidation method.

- The reaction mixture is acidified and the benzoic acid is isolated by filtration and recrystallization from solvents such as toluene or heptane to yield pure 4-(trans-4-butylcyclohexyl)benzoic acid.

Esterification to Form the Target Compound

Formation of Acid Chloride Intermediate

- The 4-(trans-4-butylcyclohexyl)benzoic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under mild heating (around 50°C) in the presence of a base such as pyridine or without base.

- This reaction is typically carried out in a three-necked flask under nitrogen atmosphere to avoid moisture and ensure high purity of the acid chloride intermediate.

Coupling with 4-Cyano-3-fluorophenol

- The acid chloride intermediate is then reacted with 4-cyano-3-fluorophenol in the presence of a base (commonly pyridine) to facilitate ester bond formation.

- The reaction is conducted under controlled temperature conditions, often at room temperature or slightly elevated temperatures, to optimize yield and minimize side reactions.

- The crude ester product is purified by silica gel column chromatography using toluene as the eluent and recrystallized from mixed solvents such as toluene-heptane to yield the final pure 4-cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate as a colorless crystalline solid.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Alkylation of cyclohexanone | Grignard reagent from 3-fluorobromobenzene | Acid catalyzed dehydration + hydrogenation | Not specified |

| Oxidation to benzoic acid | Chromic acid in acetic acid | Acidification and filtration | Not specified |

| Acid chloride formation | Thionyl chloride, pyridine, 50°C | Anhydrous conditions | High |

| Esterification | 4-cyano-3-fluorophenol, pyridine, RT to 50°C | Purification by chromatography | Moderate to high |

Analytical and Purification Techniques

- Column chromatography on silica gel with toluene as the developing solvent is the standard purification method for intermediates and the final product.

- Recrystallization from solvent mixtures such as toluene-heptane or toluene-ether is employed to obtain high-purity crystalline materials.

- Characterization typically involves spectral data (NMR, IR, MS), melting point determination, and chromatographic purity assessments.

Research Findings and Notes

- The described synthetic route is adapted from patented methods for phenyl benzoate derivatives with similar substitution patterns, ensuring reproducibility and scalability.

- The compound exhibits liquid crystalline properties, and its preparation requires careful control of stereochemistry (trans configuration of the butylcyclohexyl group) to maintain desired physical characteristics.

- No direct synthetic shortcuts or alternative green chemistry methods have been widely reported, indicating the current method remains the standard for this compound.

This detailed preparation method for this compound integrates classical organic synthesis techniques—Grignard reactions, acid chloride formation, and esterification—supported by chromatographic purification and recrystallization to yield a high-purity liquid crystalline material suitable for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is in the formulation of nematic liquid crystal mixtures. These mixtures are crucial for the development of advanced LCD technologies. The presence of the cyano group enhances the thermal stability and electro-optical performance of the liquid crystals, making them suitable for high-performance displays .

Organic Electronics

The compound's properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are significant advantages in these applications. Research indicates that compounds with similar structures can improve efficiency and stability in organic electronic systems .

Material Science

In material science, this compound can be utilized to study phase transitions and molecular interactions within polymeric matrices. Its incorporation into polymers can lead to materials with tailored optical properties, which are essential for applications ranging from sensors to coatings .

Case Study 1: Liquid Crystal Mixtures

A study published in a patent document highlights the use of this compound as a component in nematic liquid crystal formulations. The research demonstrated that this compound contributes to improved electro-optical properties, enhancing response times and reducing power consumption in display technologies .

Case Study 2: Organic Photovoltaics

Research conducted on organic photovoltaic cells has shown that incorporating cyano-substituted benzoates can significantly enhance the light absorption capabilities and overall efficiency of the devices. The study indicated that compounds like this compound exhibit promising results when used as electron acceptors in donor-acceptor blends .

Wirkmechanismus

The mechanism of action of 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Alkyl Chain Length Variants

a. 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 92118-84-8)

- Molecular Formula: C₂₅H₂₈FNO₂

- Molecular Weight : 393.50 g/mol

- Key Differences: The pentyl chain (C₅H₁₁) increases molecular weight by 14.03 g/mol compared to the butyl (C₄H₉) variant. Longer alkyl chains typically enhance thermal stability and extend mesophase ranges in liquid crystals due to increased van der Waals interactions.

b. 4-Cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate

- Molecular Formula: C₂₄H₂₇NO₂

- Molecular Weight : 361.48 g/mol

- Key Differences: Absence of fluorine reduces dipole moment, likely decreasing dielectric anisotropy compared to the fluorinated analog.

Functional Group Modifications

a. 4-(trans-4-Butylcyclohexyl)bromobenzene (CAS: 516510-78-4)

- Molecular Formula : C₁₆H₂₃Br

- Molecular Weight : 295.25 g/mol

- Key Differences :

b. 4-(trans-4-Butylcyclohexyl)phenol (CAS: 88581-00-4)

- Molecular Formula : C₁₆H₂₄O

- Molecular Weight : 232.36 g/mol

- Key Differences: Phenolic hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents but limiting thermal stability in mesophases. Absence of ester and cyano groups reduces dipole alignment capabilities .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Liquid Crystal Performance: The target compound’s fluorinated phenyl group enhances dielectric anisotropy (Δε) by ~20% compared to non-fluorinated analogs, making it preferable for high-performance displays .

- Environmental Impact : The H413 classification aligns with structurally similar esters, emphasizing the need for controlled disposal in industrial settings .

- Synthetic Flexibility : Esterification routes allow modular substitution; replacing butyl with pentyl or modifying aryl groups tailors properties for specific applications .

Biologische Aktivität

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS: 92118-83-7) is a compound known for its potential applications in liquid crystal technologies. Its unique chemical structure includes a cyano group and a fluorine atom, which may contribute to its biological activity and properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C24H26FNO2, with a molecular weight of approximately 379.48 g/mol. The compound features a complex structure that includes both aromatic and aliphatic components, which may influence its interactions within biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that certain benzoate derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the cyano and fluorine substituents in the structure may enhance these effects by increasing lipophilicity and altering molecular interactions with biological targets.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve the modulation of signaling pathways associated with cell survival and inflammation.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated various benzoate derivatives, including those related to this compound, for their anticancer activity against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications can enhance biological efficacy.

Case Study 2: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, researchers administered similar compounds to assess their neuroprotective effects. The findings indicated that treated animals showed improved cognitive function and reduced levels of neuroinflammatory markers compared to controls, highlighting the potential therapeutic benefits of these compounds in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves esterification between 4-(trans-4-butylcyclohexyl)benzoic acid derivatives and fluorinated phenol precursors. Key steps include:

- Step 1 : Activation of the carboxylic acid group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form an active ester intermediate.

- Step 2 : Nucleophilic substitution with 3-fluoro-4-cyanophenol under controlled pH (neutral to slightly basic conditions) to avoid hydrolysis of the cyano group.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity (>98%) can be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers characterize the liquid crystalline behavior of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., nematic-to-isotropic) and polarized optical microscopy (POM) with a heating stage to observe texture changes. Comparative studies with structurally similar compounds (e.g., 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate) can clarify the role of the butyl chain in stabilizing mesophases .

Q. What spectroscopic techniques are critical for structural validation?

- Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., fluorine and cyano groups).

- FT-IR : Peaks at ~2230 cm (C≡N stretch) and ~1700 cm (ester C=O).

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on phase transition temperatures in liquid crystal studies be resolved?

- Methodological Answer : Contradictions often arise from impurities or measurement conditions. To address this:

- Standardization : Use identical heating/cooling rates (e.g., 5°C/min) across experiments.

- Cross-validation : Compare DSC results with X-ray diffraction (XRD) data to correlate thermal transitions with structural ordering.

- Synthetic Control : Ensure batch-to-batch consistency via strict purification protocols (e.g., repeated recrystallization) .

Q. What strategies are effective for incorporating this compound into theoretical frameworks for advanced material design?

- Answer :

- Molecular Modeling : Use density functional theory (DFT) to predict dipole alignment and intermolecular interactions.

- Structure-Property Relationships : Correlate the trans-4-butylcyclohexyl group’s conformational flexibility with mesophase stability by comparing analogs (e.g., propyl vs. pentyl chains).

- Experimental Validation : Integrate computational predictions with rheological studies to assess viscoelastic properties in liquid crystal mixtures .

Q. How can researchers investigate potential biomolecular interactions of this compound?

- Methodological Answer :

- In Silico Screening : Dock the compound into protein targets (e.g., kinases) using software like AutoDock Vina to identify binding affinities.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorescence-based assays) at varying concentrations (1–100 μM).

- Metabolic Stability : Use liver microsome models to evaluate degradation pathways, focusing on ester hydrolysis and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.